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Introduction

Rezvilutamide (also known as SHR3680) is an orally administered, second-generation
androgen receptor (AR) antagonist.[1] It has been approved in China for the treatment of
patients with high-volume metastatic hormone-sensitive prostate cancer (MHSPC).[1] As a
potent inhibitor of the AR signaling pathway, rezvilutamide represents a significant therapeutic
option in the management of advanced prostate cancer. This technical guide provides a
comprehensive overview of the available pharmacokinetic and bioavailability data for
rezvilutamide, intended to inform researchers, scientists, and drug development professionals.

While extensive clinical trial data on the efficacy and safety of rezvilutamide are available,
detailed quantitative pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life from
dedicated phase 1 studies in healthy volunteers or patient populations are not extensively
published in the peer-reviewed literature. This guide synthesizes the currently accessible
information.

Pharmacokinetics
Absorption and Bioavailability

Rezvilutamide is orally bioavailable.[2] The recommended dose in clinical practice is 240 mg
taken once daily, and it can be administered with or without food.[3] This suggests that food
does not have a clinically significant effect on its absorption and bioavailability, a favorable
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characteristic for patient compliance. However, specific studies detailing the absolute
bioavailability or the precise impact of food on the rate and extent of absorption are not publicly
available.

Distribution

Preclinical studies in mice have indicated that rezvilutamide has a low potential to penetrate
the blood-brain barrier.[2] This characteristic is clinically significant as it may translate to a
reduced incidence of central nervous system-related adverse effects, such as seizures,
compared to other androgen receptor antagonists.

Metabolism and Excretion

Detailed information on the metabolic pathways and excretion routes of rezvilutamide in
humans is not extensively documented in publicly available literature.

Drug-Drug Interactions

A clinical trial was conducted to evaluate the effect of rezvilutamide on the pharmacokinetics
of probe substrates for major cytochrome P450 (CYP) enzymes. This is crucial for
understanding the potential for drug-drug interactions when rezvilutamide is co-administered
with other medications.

Experimental Protocols

Detailed experimental protocols for the pharmacokinetic studies of rezvilutamide are not fully
available in the public domain. However, based on standard practices for such studies, the
following methodologies are likely to have been employed.

Single and Multiple Dose Pharmacokinetic Studies

A phase /1l first-in-human study of rezvilutamide (NCT02691975) was conducted in patients
with metastatic castration-resistant prostate cancer. The study involved a dose-escalation
phase with daily doses ranging from 40 mg to 480 mg. While the study assessed
pharmacokinetics, specific quantitative results have not been detailed in the available
publications.

Typical Protocol for a Pharmacokinetic Study:
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» Study Design: Open-label, single or multiple-dose, dose-escalation or fixed-dose study.

» Participants: Healthy volunteers or the target patient population (e.g., prostate cancer
patients).

e Dosing: Administration of a single oral dose of rezvilutamide or daily dosing until steady
state is achieved.

o Sampling: Serial blood samples are collected at predefined time points before and after drug
administration.

¢ Bioanalysis: Plasma concentrations of rezvilutamide and any major metabolites are
measured using a validated analytical method, such as liquid chromatography-tandem mass
spectrometry (LC-MS/MS).

» Pharmacokinetic Analysis: Non-compartmental or compartmental analysis is used to
determine pharmacokinetic parameters including Cmax, Tmax, AUC, and elimination half-life
(t%2).

Drug-Drug Interaction Study Protocol

A single-center, open-label, single-arm, fixed-sequence clinical trial was conducted in 18
patients with prostate cancer to assess the pharmacokinetic effects of rezvilutamide on probe
drugs for CYP3A4 (midazolam), CYP2C9 (S-warfarin), and CYP2C19 (omeprazole).

Protocol Outline:

o Study Design: A fixed-sequence design where patients receive the probe drugs alone and
then in combination with rezvilutamide.

e Treatment Periods:

o Period 1: A single oral dose of the probe drugs (midazolam, S-warfarin, omeprazole) is
administered.

o Period 2: After a washout period, patients receive daily doses of rezvilutamide to reach
steady state.
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o Period 3: A single oral dose of the probe drugs is co-administered with steady-state

rezvilutamide.

o Pharmacokinetic Sampling: Blood samples are collected at frequent intervals after
administration of the probe drugs in both periods to determine their plasma concentration
profiles.

e Analysis: The pharmacokinetic parameters of the probe drugs are compared between the
two periods to assess any inhibitory or inductive effects of rezvilutamide.

Signaling Pathway and Experimental Workflow
Diagrams
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Rezvilutamide Mechanism of Action
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Figure 1: Rezvilutamide's mechanism of action in blocking the androgen receptor signaling
pathway.
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Figure 2: A generalized workflow for a clinical pharmacokinetic study of an oral drug like
rezvilutamide.

Summary and Conclusion

Rezvilutamide is an orally bioavailable androgen receptor antagonist with a favorable clinical
profile. While the recommended dosing regimen is established, detailed public information
regarding its core pharmacokinetic parameters (Cmax, Tmax, AUC, half-life), absolute
bioavailability, and the specific impact of food is limited. The available data suggests a low
potential for blood-brain barrier penetration. A dedicated drug-drug interaction study has been
conducted to assess its impact on CYP enzymes. Further publication of detailed
pharmacokinetic data from completed and ongoing clinical trials will be invaluable for a more
comprehensive understanding of rezvilutamide's clinical pharmacology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. What is the mechanism of Rezvilutamide? [synapse.patsnap.com]

© 2025 BenchChem. All rights reserved. 6/7 Tech Support


https://www.benchchem.com/product/b8201621?utm_src=pdf-body
https://www.benchchem.com/product/b8201621?utm_src=pdf-body-img
https://www.benchchem.com/product/b8201621?utm_src=pdf-body
https://www.benchchem.com/product/b8201621?utm_src=pdf-body
https://www.benchchem.com/product/b8201621?utm_src=pdf-body
https://www.benchchem.com/product/b8201621?utm_src=pdf-custom-synthesis
https://synapse.patsnap.com/article/what-is-the-mechanism-of-rezvilutamide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8201621?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

e 2. Frontiers | Cost-effectiveness of rezvilutamide versus bicalutamide and androgen-
deprivation therapy in patients with highvolume, metastatic, hormone-sensitive prostate
cancer [frontiersin.org]

o 3. Case report and literature review of rezvilutamide in the treatment of hormone-sensitive
prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

 To cite this document: BenchChem. [Rezvilutamide: A Deep Dive into its Pharmacokinetics
and Bioavailability]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8201621#rezvilutamide-pharmacokinetics-and-
bioavailability]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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